(11beta)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione
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Description
(11β)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione , also known by its chemical name, is an intriguing compound. Let’s break down its characteristics:
- Chemical Formula : C₂₅H₃₂O₆
- Molecular Weight : 428.53 g/mol
- Appearance : Not specified (NA)
- Storage : Store at 2-8°C (refrigerator)
- Applications : It serves as an intermediate in the synthesis of Progesterone , a vital steroid hormone produced by the corpus luteum. Progesterone plays a crucial role in inducing maturation and secretory activity of the uterine endothelium.
Synthesis Analysis
The synthesis of (11β)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione involves specific chemical reactions. Unfortunately, I don’t have access to detailed synthetic pathways for this compound. However, researchers typically employ organic synthesis techniques to create it.
Molecular Structure Analysis
The molecular structure of (11β)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione is characterized by its steroid backbone. The acetyloxy groups are strategically positioned at the 11th and 21st positions. Visualizing the three-dimensional arrangement of atoms provides insights into its biological activity.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including hydrolysis, esterification, and oxidation. These reactions influence its stability, reactivity, and pharmacological properties.
Physical And Chemical Properties Analysis
- Solubility : It may exhibit solubility in organic solvents.
- Melting Point : Not specified.
- Boiling Point : Not specified.
- Density : Not specified.
Safety And Hazards
- Safety Precautions : Handle with care, following standard laboratory safety protocols.
- Hazards : No specific hazards reported for this compound.
Future Directions
Research on (11β)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione should explore:
- Further elucidation of its biological activity and potential therapeutic applications.
- Pharmacokinetics and metabolism studies.
- Structural modifications to enhance efficacy or reduce side effects.
Remember that this analysis is based on available knowledge, and further research may uncover additional insights. For precise details, consult relevant scientific literature1.
If you need more information or have specific questions, feel free to ask!
properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S)-11-acetyloxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O6/c1-14(26)30-13-21(29)20-8-7-19-18-6-5-16-11-17(28)9-10-24(16,3)23(18)22(31-15(2)27)12-25(19,20)4/h8,11,18-19,22-23H,5-7,9-10,12-13H2,1-4H3/t18-,19-,22-,23+,24-,25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGMGMVMHWUALG-RQDINUAWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(11beta)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione |
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